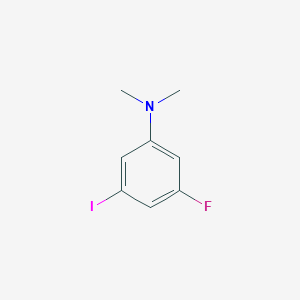

3-Fluoro-5-iodo-N,N-dimethylaniline

Description

Properties

Molecular Formula |

C8H9FIN |

|---|---|

Molecular Weight |

265.07 g/mol |

IUPAC Name |

3-fluoro-5-iodo-N,N-dimethylaniline |

InChI |

InChI=1S/C8H9FIN/c1-11(2)8-4-6(9)3-7(10)5-8/h3-5H,1-2H3 |

InChI Key |

ZNWKGOUUWVRYLS-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=CC(=C1)I)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Meta-Substituted Fluoro-Iodo Aniline Building Blocks

Strategic Synthesis, Chemoselectivity, and Medicinal Chemistry Applications

Executive Summary

In modern drug discovery, the "flatland" problem of aromatic rings is often addressed by accessing specific substitution vectors. Meta-substituted fluoro-iodo anilines represent a high-value class of building blocks that solve two critical problems simultaneously:

-

Vector Control: They provide access to the meta positions (relative to the nitrogen), which are often metabolically vulnerable or required for hydrophobic pocket filling.

-

Chemoselective Diversification: The presence of three distinct functional handles—an aniline (

), a fluoro group (

This guide details the synthesis, reactivity profile, and handling of two primary isomers: 3-Fluoro-4-iodoaniline (accessible via direct electrophilic substitution) and 3-Fluoro-5-iodoaniline (requiring indirect synthesis).

Structural Significance & Electronic Landscape

The "Halogen Dance" of Reactivity

The utility of these building blocks lies in the disparity of their bond strengths and electronic effects.

| Substituent | Hammett | Hammett | Effect on EAS | Pd-Catalysis Reactivity |

| Amino ( | -0.16 | -0.66 | Strong Activator (o,p) | Ligand/Nucleophile |

| Fluoro ( | +0.34 | +0.06 | Weak Deactivator (Inductive) / Director (o,p) | Inert (usually) |

| Iodo ( | +0.35 | +0.18 | Deactivator (o,p) | High (Oxidative Addition) |

Key Insight: The C-I bond is the weakest carbon-halogen bond (

Synthetic Access & Regiocontrol

Accessing the correct isomer requires navigating the conflicting directing effects of the amine (strong ortho/para director) and the fluorine (weak ortho/para director).

Diagram 1: Synthetic Decision Tree

Caption: Decision matrix for selecting the synthetic route based on the required substitution pattern. Direct iodination favors the 4-position (para to amine).

Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Fluoro-4-iodoaniline

Rationale: Direct iodination of 3-fluoroaniline using elemental iodine (

Reagents:

-

3-Fluoroaniline (1.0 equiv)

-

N-Iodosuccinimide (NIS) (1.05 equiv)

-

Trifluoroacetic acid (TFA) (0.1 equiv) or p-TsOH

-

Solvent: Acetonitrile (

) or DCM

Step-by-Step Workflow:

-

Dissolution: Charge a round-bottom flask with 3-fluoroaniline (e.g., 10 mmol) and acetonitrile (50 mL).

-

Activation: Add catalytic TFA (1 mmol). Note: The acid activates NIS by protonating the succinimide carbonyl, making the iodine more electrophilic.

-

Addition: Cool the solution to 0°C. Add NIS (10.5 mmol) portion-wise over 15 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LCMS (Target Mass: 237.01 Da).

-

Quench: Pour the reaction mixture into a saturated sodium thiosulfate (

) solution to reduce unreacted iodine (indicated by the disappearance of the brown/yellow color). -

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (0-20% EtOAc in Hexanes).

-

Expected Yield: 85–92%

-

Appearance: Off-white to light brown solid.

-

Protocol B: Accessing 3-Fluoro-5-iodoaniline (The "All-Meta" Isomer)

Rationale: You cannot make this via direct iodination of 3-fluoroaniline because the amino group directs ortho/para. You must start with the iodine already in place or use a directing group strategy that is later removed. The most reliable route is the reduction of 1-fluoro-3-iodo-5-nitrobenzene [2].

Reagents:

-

1-Fluoro-3-iodo-5-nitrobenzene

-

Iron powder (Fe) (5.0 equiv)

-

Ammonium Chloride (

) (10.0 equiv) -

Solvent: Ethanol/Water (4:1)

Step-by-Step Workflow:

-

Suspension: Dissolve 1-fluoro-3-iodo-5-nitrobenzene in EtOH/Water.

-

Reduction: Add Iron powder and Ammonium Chloride.

-

Reflux: Heat to 70–80°C for 2 hours. Critical: Do not use hydrogenation (

) as this poses a high risk of hydrodeiodination (cleaving the C-I bond). -

Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with EtOAc.

-

Isolation: Concentrate the filtrate, partition between water and EtOAc, and separate layers.

-

Purification: Column chromatography (Hexanes/EtOAc).

Chemoselectivity & Applications in Drug Design[1]

The primary value of fluoro-iodo anilines is their ability to undergo sequential cross-coupling. The reactivity order is strictly defined, allowing for "programmed" synthesis.

Diagram 2: The Halogen Reactivity Hierarchy

Caption: Reactivity hierarchy in Palladium-catalyzed cross-coupling. C-I bonds react under the mildest conditions, allowing preservation of Br or Cl substituents for later steps.[1]

Case Study: MEK Inhibitors

Compounds like TAK-733 utilize a fluoro-iodo aniline core (specifically 2-fluoro-4-iodoaniline derivatives) [2].[2] The iodine serves as the attachment point for the pyridone scaffold via a Suzuki coupling, while the fluorine atom modulates the pKa of the aniline and creates a specific electrostatic environment in the binding pocket.

Self-Validating Check for Researchers:

-

If your cross-coupling yields a de-iodinated byproduct: Your catalyst system is too active or the temperature is too high. Switch to a milder catalyst (e.g.,

) and lower temperature. -

If you observe C-F activation: This is extremely rare and usually only occurs with specialized nickel catalysts. Under standard Pd conditions, the C-F bond is stable.

References

-

Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[3][4] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[4][5] Tetrahedron Letters, 43(29), 5047–5048.

-

LifeChem Pharma. (n.d.). 2-Fluoro 4-Iodo Aniline Applications and TAK-733.[2] LifeChem Pharma Product Guide.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Organic Chemistry Portal. (n.d.). Iodination of Arenes: N-Iodosuccinimide (NIS).[3][5]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15475546, 3-Fluoro-4-iodoaniline.[6]

Sources

- 1. benchchem.com [benchchem.com]

- 2. lifechempharma.com [lifechempharma.com]

- 3. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 4. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - 3-fluoro-4-iodoaniline (C6H5FIN) [pubchemlite.lcsb.uni.lu]

The 3,5-Disubstituted N,N-Dimethylaniline Scaffold: A Privileged Motif in Modern Medicinal Chemistry

A Senior Application Scientist's Guide to Synthesis, Kinase Inhibition, and Structure-Activity Relationships

Introduction: The Strategic Value of the 3,5-Disubstituted N,N-Dimethylaniline Core

In the landscape of contemporary drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that exhibit binding affinity to multiple biological targets—is a cornerstone of efficient medicinal chemistry campaigns. The 3,5-disubstituted N,N-dimethylaniline motif has emerged as one such scaffold of significant interest. Its inherent structural features, including a hydrogen bond-accepting dimethylamino group and two strategically positioned substitution points (C3 and C5) for modulating potency, selectivity, and pharmacokinetic properties, make it a versatile template for the design of targeted therapeutics. This guide provides an in-depth technical overview of the synthesis, medicinal chemistry applications, and structure-activity relationships (SAR) of 3,5-disubstituted N,N-dimethylaniline derivatives, with a particular focus on their role as potent kinase inhibitors.

Synthetic Strategies: Accessing the 3,5-Disubstituted N,N-Dimethylaniline Core

The successful exploration of the chemical space around the N,N-dimethylaniline core hinges on robust and flexible synthetic routes that allow for the introduction of diverse functionalities at the 3 and 5 positions. A common and effective strategy involves a multi-step sequence starting from a readily available aniline precursor. This approach typically involves an initial electrophilic aromatic substitution to install the desired substituents at the meta positions, followed by N,N-dimethylation.

A representative synthetic workflow is the preparation of 3,5-diamino-N,N-dimethylaniline, a versatile intermediate for further elaboration. This synthesis begins with the double nitration of N,N-dimethylaniline, followed by the reduction of the nitro groups to primary amines.

Experimental Protocol: Synthesis of m-Nitrodimethylaniline

This protocol is adapted from a procedure described in Organic Syntheses.[1]

Materials:

-

N,N-dimethylaniline

-

Concentrated Sulfuric Acid (sp. gr. 1.84)

-

Concentrated Nitric Acid (sp. gr. 1.42)

-

Concentrated Ammonium Hydroxide

-

Ice

-

Dry Ice

Procedure:

-

In a 3-L three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, and surrounded by an ice bath, place 1270 mL of concentrated sulfuric acid.

-

Slowly add 363 g (3.0 moles) of N,N-dimethylaniline with stirring and cooling to maintain the temperature below 25°C. Continue stirring and cooling until the temperature drops to 5°C.

-

Prepare a nitrating mixture by adding 366 g of concentrated sulfuric acid to 286 g of concentrated nitric acid, with cooling and stirring.

-

Add the nitrating mixture dropwise to the dimethylaniline sulfate solution, keeping the tip of the dropping funnel below the surface. Maintain the temperature between 5° and 10°C, using small pieces of Dry Ice for cooling. The addition should take approximately 1.5 hours.

-

After the addition is complete, stir the solution at 5–10°C for 1 hour.

-

Pour the reaction mixture into 6 L of ice and water with stirring.

-

Slowly add concentrated ammonium hydroxide with efficient stirring, keeping the temperature below 25°C, until the precipitate turns light orange.

-

Collect the crude p-nitrodimethylaniline by filtration and wash with water.

-

To the combined filtrate and washings, add more concentrated ammonium hydroxide with cooling and stirring until the solution is basic (purple on Congo red paper).

-

The precipitated m-nitrodimethylaniline is collected by filtration, washed with water, and dried. The yield is typically 245–260 g (49–52%).

Conceptual Extension: Towards 3,5-Diamino-N,N-dimethylaniline

Caption: Conceptual synthetic workflow for 3,5-diamino-N,N-dimethylaniline.

Medicinal Chemistry Applications: Targeting Kinase Signaling Pathways

The 3,5-disubstituted N,N-dimethylaniline scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The aniline core can serve as a hinge-binding motif, a key interaction for many ATP-competitive kinase inhibitors. The substituents at the 3 and 5 positions can then be tailored to interact with specific pockets within the kinase active site, thereby conferring potency and selectivity. Two notable kinase targets for which aniline-based inhibitors have shown significant promise are c-Met and JNK.

c-Met Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion.[5] Aberrant c-Met signaling is implicated in the progression and metastasis of various cancers.[6] Consequently, c-Met has emerged as a key therapeutic target.

Caption: Simplified c-Met signaling pathway and the point of intervention for aniline-based inhibitors.

JNK Inhibition

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated by various stress signals.[7] The JNK signaling pathway is involved in a wide range of cellular processes, including inflammation, apoptosis, and cell differentiation.[7] Dysregulation of JNK signaling has been implicated in neurodegenerative diseases, inflammatory disorders, and cancer.[8]

Caption: Simplified JNK signaling pathway and the point of intervention for aniline-based inhibitors.

Structure-Activity Relationships (SAR): A Data-Driven Approach

The strategic modification of the 3 and 5 positions of the N,N-dimethylaniline ring allows for the fine-tuning of inhibitory activity and selectivity. While specific SAR data for 3,5-disubstituted N,N-dimethylanilines is not extensively available in the provided search results, we can infer valuable insights from closely related 2-substituted aniline pyrimidine derivatives that have been extensively studied as c-Met inhibitors.[9][10][11][12]

| Compound | R-Group at C2 of Aniline | c-Met IC50 (nM)[9] | Mer IC50 (nM)[9] |

| 14a | H | 151.2 ± 22.6 | 7.9 ± 1.3 |

| 14b | F | 179.3 ± 25.2 | 9.4 ± 1.5 |

| 18a | H (different core) | 15.4 ± 1.4 | 85.3 ± 6.8 |

| 18c | 4-fluorophenyl | 33.6 ± 4.3 | 18.5 ± 2.3 |

| 18g | 3-fluorophenyl | 48.7 ± 8.7 | 20.3 ± 3.2 |

| 18h | 2-fluorophenyl | 42.6 ± 8.1 | 12.4 ± 1.9 |

Analysis of SAR:

-

Impact of Substitution: The data clearly demonstrates that substitutions on the aniline ring significantly impact kinase inhibitory potency.

-

Positional Isomers: The position of the fluorine substituent on the phenyl ring in compounds 18c , 18g , and 18h influences the activity against both c-Met and Mer, highlighting the sensitivity of the kinase active site to the spatial arrangement of substituents.

-

Exploration of Chemical Space: The development of these compounds from the initial hits (14a , 14b ) to more potent and dual-targeting inhibitors (18c ) showcases a classic medicinal chemistry optimization strategy.

For JNK inhibitors, studies on aminopyrazole and indazole scaffolds have revealed the importance of planar, N-linked phenyl structures for achieving high potency and selectivity.[13] The 3,5-disubstituted N,N-dimethylaniline scaffold can be envisioned to present substituents in a manner that can be optimized to fit into the ATP-binding pocket of JNK, analogous to these known inhibitors.

Experimental Protocols: A Practical Guide to Evaluation

The successful development of novel kinase inhibitors requires robust and reproducible biological assays. The ADP-Glo™ Kinase Assay is a widely used platform for measuring kinase activity and determining the potency of inhibitors.[14][15][16][17]

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase (e.g., c-Met or JNK).

Materials:

-

Recombinant human kinase (e.g., c-Met or JNK)

-

Kinase-specific substrate peptide

-

ATP

-

Kinase assay buffer

-

Test compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

-

Assay Plate Setup:

-

Add 1 µL of the diluted test compound, positive control (known inhibitor), or vehicle (DMSO) to the appropriate wells of a 384-well plate.

-

Add 2 µL of the kinase solution (pre-diluted in kinase assay buffer) to all wells except the "blank" controls.

-

Add 2 µL of the substrate/ATP mixture (pre-diluted in kinase assay buffer) to all wells. The final ATP concentration should be at or near the Km for the specific kinase.

-

-

Kinase Reaction:

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Subtract the "blank" reading from all other readings.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

-

Conclusion and Future Directions

The 3,5-disubstituted N,N-dimethylaniline scaffold represents a valuable starting point for the design of novel kinase inhibitors. Its synthetic tractability and the ability to modulate its properties through substitution at the 3 and 5 positions make it an attractive core for medicinal chemists. The insights gained from the development of related aniline-based inhibitors for targets such as c-Met and JNK provide a strong rationale for the continued exploration of this chemical space. Future efforts should focus on the development of diverse synthetic routes to access a wider range of 3,5-disubstituted analogs and the systematic evaluation of these compounds against a panel of kinases to identify potent and selective inhibitors for therapeutic intervention in oncology, inflammation, and neurodegenerative diseases.

References

-

Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). PMC. Available at: [Link]

-

The schematic diagram of c-mesenchymal–epithelial transition (c-MET)... (n.d.). ResearchGate. Available at: [Link]

-

Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2025). MDPI. Available at: [Link]

-

Schematic representation of the c-Met signaling pathway suggested in... (n.d.). ResearchGate. Available at: [Link]

-

MET Kinase Assay. (n.d.). ResearchGate. Available at: [Link]

-

Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2025). PubMed. Available at: [Link]

-

Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2025). ResearchGate. Available at: [Link]

-

An overview of the c-MET signaling pathway. (n.d.). PMC. Available at: [Link]

-

c-MET activation signaling pathways. | Download Scientific Diagram. (n.d.). ResearchGate. Available at: [Link]

-

QS S Assist KINASE_ADP-GloTM Kit. (n.d.). Kinase Logistics Europe. Available at: [Link]

-

The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. (n.d.). BMB Reports. Available at: [Link]

-

Chemi-Verse™ c-MET Kinase Assay Kit. (n.d.). BPS Bioscience. Available at: [Link]

-

m-NITRODIMETHYLANILINE. (1947). Organic Syntheses, 27, 62. Available at: [Link]

-

Graphical representation of activation of the JNK signaling pathway in... (n.d.). ResearchGate. Available at: [Link]

-

Schematic diagram of the JNK signaling pathway. Inflammatory cytokines,... (n.d.). ResearchGate. Available at: [Link]

-

JNK Signaling Pathway. (n.d.). Creative Diagnostics. Available at: [Link]

-

Schematic representation of JNK signaling. The JNK pathway is activated... (n.d.). ResearchGate. Available at: [Link]

-

Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. (2009). PubMed. Available at: [Link]

-

A Perspective on the Development of c-Jun N-terminal Kinase Inhibitors as Therapeutics for Alzheimer's Disease: Investigating Structure through Docking Studies. (2021). PMC. Available at: [Link]

-

C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes. (n.d.). PMC. Available at: [Link]

-

Structure–activity relationships of aniline-based squaraines for distinguishable staining and bright two-photon fluorescence bioimaging in plant cells. (n.d.). Journal of Materials Chemistry B (RSC Publishing). Available at: [Link]

-

Structure-activity relationship of aniline analogues. (n.d.). ResearchGate. Available at: [Link]

- Process for production of 3,5-dimethyl aniline. (n.d.). Google Patents.

- Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. (2020). ...

- Compound 3,5-diamino-2,6-dinitropyrazine-1-oxide and preparation method thereof. (n.d.). Google Patents.

-

Dimethylaniline : Synthesis. (2021). YouTube. Available at: [Link]

-

N,N-Dimethylaniline, a molecule to dye for. (2023). YouTube. Available at: [Link]

-

Synthesis and Characterization of New Diamine Based on Fluorine. (2019). Chemical Methodologies. Available at: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]

- 3. chemmethod.com [chemmethod.com]

- 4. m.youtube.com [m.youtube.com]

- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. kinaselogistics.com [kinaselogistics.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. promega.com [promega.com]

electronic properties of 3-fluoro-5-iodo-N,N-dimethylaniline

An In-Depth Technical Guide to the Electronic Properties of 3-fluoro-5-iodo-N,N-dimethylaniline: Synthesis, Characterization, and Computational Analysis

Abstract

This technical guide provides a comprehensive analysis of the , a halogenated aniline with potential applications in medicinal chemistry and materials science. We delve into the predicted electronic landscape of this molecule through high-level computational analysis using Density Functional Theory (DFT). This guide outlines detailed, field-proven experimental protocols for the synthesis and characterization of its electronic characteristics, including cyclic voltammetry and UV-Vis spectroscopy. The interplay of the electron-donating N,N-dimethylamino group and the electron-withdrawing fluoro and iodo substituents creates a unique electronic profile that is explored in detail. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize the nuanced electronic features of polysubstituted anilines.

Introduction

Overview of Halogenated Anilines in a Broader Context

Halogenated anilines are a cornerstone in the synthesis of a vast array of organic compounds. Their utility spans from pharmaceuticals and agrochemicals to advanced materials. The introduction of halogens onto the aniline scaffold dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability. This modulation is a key strategy in drug design for optimizing binding affinities and pharmacokinetic profiles. In materials science, these compounds serve as essential building blocks for polymers, dyes, and organic semiconductors.

The Subject of this Guide: 3-fluoro-5-iodo-N,N-dimethylaniline

The specific molecule of interest, 3-fluoro-5-iodo-N,N-dimethylaniline, presents a fascinating case study in electronic property modulation. Its structure combines the strong electron-donating N,N-dimethylamino group with the inductive electron-withdrawing effects of a fluorine atom and the dual inductive/weakly donating nature of an iodine atom. This unique combination is predicted to result in a nuanced distribution of electron density, impacting its reactivity and potential for intermolecular interactions.

Why Its Electronic Properties are of Significant Interest

Understanding the is crucial for predicting its behavior in various applications. These properties govern its nucleophilicity, its susceptibility to electrophilic aromatic substitution, and its ability to engage in specific non-covalent interactions such as halogen bonding. For drug development professionals, these characteristics are critical for designing molecules with specific target interactions. For materials scientists, they inform the potential for creating novel organic electronic materials.

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

A plausible synthetic route to 3-fluoro-5-iodo-N,N-dimethylaniline would likely involve the direct halogenation of a suitable aniline precursor, followed by N-alkylation. The precise sequence of these steps would be critical to achieving the desired regiochemistry.

Caption: Proposed N-alkylation synthesis of the target compound.

Spectroscopic Verification

Confirmation of the successful synthesis of 3-fluoro-5-iodo-N,N-dimethylaniline would rely on a suite of standard spectroscopic techniques:

-

¹H NMR: Expected signals would include a singlet for the N(CH₃)₂ protons and distinct aromatic protons with coupling patterns influenced by the fluoro and iodo substituents.

-

¹³C NMR: The spectrum should show characteristic peaks for the aromatic carbons, with their chemical shifts influenced by the attached functional groups, and a peak for the N-methyl carbons.

-

FT-IR: Key vibrational bands would include C-N stretching, C-H stretching (aromatic and aliphatic), and C-F and C-I stretching.

-

Mass Spectrometry: The molecular ion peak would confirm the molecular weight of the compound.

Computational Deep Dive into Electronic Properties

The Power of Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By approximating the solutions to the Schrödinger equation, DFT allows for the calculation of a wide range of molecular properties, providing insights that can guide experimental work. For 3-fluoro-5-iodo-N,N-dimethylaniline, DFT can predict its frontier molecular orbitals, electrostatic potential, and dipole moment.

Substituent Effects: A Hammett Perspective

The electronic character of 3-fluoro-5-iodo-N,N-dimethylaniline is heavily influenced by its substituents. The N,N-dimethylamino group is a strong electron-donating group, increasing the electron density of the aromatic ring. Conversely, the fluorine atom is strongly electron-withdrawing through induction. The iodine atom exhibits a dual character, being inductively withdrawing but also capable of donating electron density through resonance. The interplay of these effects is key to understanding the molecule's overall electronic nature.

Key Calculated Electronic Parameters

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and the energy required for electronic excitation.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 3-fluoro-5-iodo-N,N-dimethylaniline, the MEP would likely show a negative potential around the nitrogen and fluorine atoms and a region of positive potential (a "sigma-hole") on the iodine atom, which is significant for halogen bonding.

The dipole moment is a measure of the overall polarity of a molecule. The magnitude and direction of the dipole moment in 3-fluoro-5-iodo-N,N-dimethylaniline will be a vector sum of the bond dipoles of the various functional groups, providing insight into its solubility and intermolecular interactions.

Tabulated Summary of Predicted Properties

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively High | Indicates good electron-donating capability. |

| LUMO Energy | Relatively Low | Suggests a capacity to accept electrons. |

| HOMO-LUMO Gap | Moderate | Implies potential for electronic transitions in the UV-Vis region. |

| MEP | Negative potential on N and F; Positive sigma-hole on I | Predicts sites for nucleophilic/electrophilic attack and halogen bonding. |

| Dipole Moment | Non-zero | Indicates a polar molecule with potential for dipole-dipole interactions. |

Experimental Protocols for Electronic Characterization

Unveiling Redox Behavior with Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a substance. By sweeping the potential of an electrode and measuring the resulting current, one can determine the oxidation and reduction potentials of a molecule. This provides direct experimental insight into the HOMO and LUMO energy levels.

-

Preparation of the Electrolyte Solution: Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., acetonitrile).

-

Preparation of the Analyte Solution: Dissolve a known concentration of 3-fluoro-5-iodo-N,N-dimethylaniline in the electrolyte solution.

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Data Acquisition: Purge the solution with an inert gas (e.g., argon) to remove oxygen. Perform the cyclic voltammetry scan over a defined potential range.

-

Internal Reference: Add an internal standard with a known redox potential (e.g., ferrocene/ferrocenium couple) for accurate potential referencing.

Caption: Experimental workflow for cyclic voltammetry.

The resulting voltammogram will show peaks corresponding to the oxidation and reduction events of the molecule. The peak potentials can be used to estimate the HOMO and LUMO energy levels, providing an experimental validation of the computational predictions.

Probing Electronic Transitions with UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals, most commonly from the HOMO to the LUMO.

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, cyclohexane).

-

Preparation of Stock Solution: Prepare a concentrated stock solution of 3-fluoro-5-iodo-N,N-dimethylaniline.

-

Preparation of Dilutions: Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement.

-

Instrument Setup: Calibrate the spectrophotometer using a blank (the pure solvent).

-

Data Acquisition: Measure the absorbance of each dilution over the desired wavelength range (e.g., 200-800 nm).

The wavelength of maximum absorbance (λ_max) from the UV-Vis spectrum can be used to calculate the experimental energy of the electronic transition, which is related to the HOMO-LUMO gap. This provides another layer of experimental validation for the computational results.

Implications and Future Directions

The Role of Electronic Properties in Molecular Interactions

The predicted electronic features of 3-fluoro-5-iodo-N,N-dimethylaniline, particularly the potential for halogen bonding via the iodine's sigma-hole, suggest that this molecule could be a valuable tool in rational drug design. These specific interactions can lead to enhanced binding affinity and selectivity for biological targets.

A Potential Player in Organic Electronics

The tunable electronic properties of halogenated anilines make them attractive candidates for use in organic electronic materials. The specific HOMO-LUMO gap and charge distribution of 3-fluoro-5-iodo-N,N-dimethylaniline could be exploited in the design of new organic semiconductors or emitters for organic light-emitting diodes (OLEDs).

Guiding Structure-Activity Relationship (SAR) Studies

A thorough understanding of the electronic properties of this molecule provides a solid foundation for structure-activity relationship (SAR) studies. By systematically modifying the substituents on the aniline ring and observing the effects on its electronic properties and biological activity, researchers can develop a deeper understanding of the key features required for a desired outcome.

Conclusion

3-fluoro-5-iodo-N,N-dimethylaniline is a molecule with a rich and complex electronic landscape. The combination of a strong electron-donating group with electron-withdrawing halogens creates a unique platform for exploring the impact of subtle electronic changes on molecular properties and function. This guide has provided a comprehensive overview of its predicted electronic characteristics and has outlined robust experimental protocols for their validation. The insights gained from such studies are invaluable for advancing the fields of medicinal chemistry and materials science.

References

Technical Whitepaper: Solubility Profiling & Solvent Compatibility for 3-Fluoro-5-iodo-N,N-dimethylaniline

[1]

Executive Summary & Compound Identity

3-Fluoro-5-iodo-N,N-dimethylaniline (CAS: 1369808-80-9) is a lipophilic, electron-deficient aniline derivative. Its solubility behavior is governed by the interplay between the hydrophobic halogenated aromatic core and the weakly basic dimethylamino group.[1]

Unlike common reagents, specific solubility coefficients for this intermediate are not listed in standard compendia (USP/BP).[1] Therefore, this guide provides a physicochemical solubility model derived from structural analogs and a validated experimental protocol for on-site determination.

Physicochemical Baseline

| Property | Value / Description | Impact on Solubility |

| Molecular Structure | Halogenated Tertiary Amine | Lipophilic core; weak H-bond acceptor.[1] |

| Molecular Weight | 265.07 g/mol | Moderate MW facilitates dissolution in organic media.[1] |

| Predicted LogP | ~3.4 – 3.8 | High Lipophilicity. Indicates poor aqueous solubility and high affinity for non-polar solvents.[1] |

| pKa (Conjugate Acid) | ~3.0 – 3.5 (Estimated) | The electron-withdrawing effects of F and I (meta-position) significantly reduce basicity compared to N,N-dimethylaniline (pKa ~5.1).[1] |

Solubility Data & Solvent Compatibility Matrix

The following data categorizes solvent compatibility based on the compound's calculated Hansen Solubility Parameters (HSP) and empirical behavior of structural analogs (e.g., 3-fluoro-N,N-dimethylaniline, 3-iodoaniline).

Table 1: Solubility Profile in Common Organic Solvents

Data represents estimated saturation limits at 25°C. "High" > 100 mg/mL; "Moderate" 10–100 mg/mL; "Low" < 1 mg/mL.[1]

| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Insight |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>200 mg/mL) | Primary choice for extraction. High interaction with the polarizable iodine atom.[1] |

| Polar Aprotic | THF, DMF, DMSO, DMAc | High (>150 mg/mL) | Ideal for cross-coupling reactions.[1] Solubilizes the compound and Pd-catalysts effectively.[1] |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | High (>100 mg/mL) | Standard solvent for chromatography and workup.[1] |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate-High | Good solubility due to |

| Alcohols (Protic) | Methanol, Ethanol, IPA | Moderate | Soluble, but less effective than aprotic solvents due to hydrophobic effect of the Iodo/Fluoro groups.[1] |

| Alkanes | Hexanes, Heptane, Pentane | Low-Moderate | Often used as an antisolvent for crystallization.[1] Soluble enough for chromatography elution (with EtOAc).[1] |

| Aqueous Media | Water (pH 7) | Negligible (<0.01 mg/mL) | Highly hydrophobic.[1] |

| Acidic Aqueous | 1M HCl / 1M H₂SO₄ | Low | Due to the low pKa (~3.5), the compound does not protonate fully in weak acids.[1] Requires strong acidic conditions or organic co-solvents to dissolve.[1] |

Experimental Protocol: Gravimetric Solubility Determination

Standardized Workflow for Internal Validation

Since batch-to-batch purity variations (95% vs. 99%) can alter saturation points, researchers must validate solubility before scaling up reactions. Use this Self-Validating Saturation Protocol .

Methodology: The "Equilibrium Shake-Flask" Method

Reagents:

-

Test Compound: 3-Fluoro-5-iodo-N,N-dimethylaniline (>50 mg).[1]

-

Solvents: HPLC grade (DCM, Toluene, MeOH).

-

Equipment: 4 mL vials, PTFE syringe filters (0.45 µm), Analytical Balance.

Step-by-Step Protocol:

-

Supersaturation: Add excess solid compound to 1 mL of the target solvent in a transparent vial.

-

Agitation: Vortex for 30 seconds, then shake/stir at 25°C for 24 hours to ensure thermodynamic equilibrium.

-

Check: If all solid dissolves, add more until a persistent precipitate remains.[1]

-

-

Filtration: Draw the supernatant through a pre-warmed syringe filter to remove undissolved solids.[1]

-

Gravimetric Analysis:

-

Tare a clean, dry vial (

).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Pipette exactly 0.5 mL of the filtrate into the vial.

-

Evaporate solvent under a nitrogen stream or vacuum.[1]

-

Weigh the residue (

).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-

-

Calculation:

ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">

Operational Workflow: Solvent Selection for Synthesis

The following diagram illustrates the decision logic for selecting the optimal solvent system based on the intended application (Reaction vs. Purification).

Figure 1: Decision tree for solvent selection based on thermodynamic solubility and process requirements.

Critical Application Notes

Reaction Optimization (The "Halogen Effect")

In Pd-catalyzed cross-couplings, the Iodo substituent is the active site.[1]

-

Solvent Choice: Avoid protic solvents (MeOH, EtOH) if using strong bases, as they can quench reactive intermediates.[1] Preferred solvents are Toluene or 1,4-Dioxane .[1]

-

Concentration: Due to high solubility, reactions can be run at high concentrations (0.5 – 1.0 M), improving kinetics.[1]

Stability in Solution

-

Oxidation Risk: N,N-dimethylanilines are prone to N-oxide formation upon prolonged exposure to air, especially in solution.[1]

-

Storage: Store solutions in degassed solvents under Argon. If the solution turns from colorless/pale yellow to brown, purification (silica plug filtration) is required before use.[1]

Safety & Handling

References

-

Chemical Identity & Properties

-

Synthesis & Purification Context

-

General Solubility of Halogenated Anilines

-

Solubility Prediction Models

The Strategic Sourcing and Application of 3-Fluoro-5-iodo-N,N-dimethylaniline: A Technical Guide for Advanced Synthesis

For researchers, medicinal chemists, and professionals in drug development, the selection of molecular building blocks is a critical decision that dictates the efficiency of synthetic routes and the ultimate properties of target compounds. Among the vast arsenal of available reagents, halogenated anilines stand out for their versatility. This guide provides an in-depth technical overview of 3-Fluoro-5-iodo-N,N-dimethylaniline (CAS No. 1369808-80-9), a trifunctionalized building block poised for significant application in complex molecule synthesis. We will delve into its commercial availability, quality validation, and strategic applications, offering field-proven insights to guide its effective use.

Introduction to a Versatile Synthetic Intermediate

3-Fluoro-5-iodo-N,N-dimethylaniline is a specialized aromatic amine featuring three distinct functional points: a nucleophilic dimethylamino group, a metabolically robust fluorine atom, and a highly reactive iodine atom. This unique combination of functionalities makes it a valuable precursor for creating complex molecular architectures, particularly in the realm of pharmaceutical and materials science research.

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, modulate pKa, and improve binding affinity by participating in favorable intermolecular interactions.[1][2] The N,N-dimethylaniline core is a common scaffold in various biologically active compounds, and the iodine atom serves as an exceptionally versatile synthetic handle, primed for a variety of cross-coupling reactions.

Key Physicochemical Properties:

-

Molecular Formula: C₈H₉FIN[3]

-

Molecular Weight: 265.07 g/mol [3]

-

IUPAC Name: 3-Fluoro-5-iodo-N,N-dimethylaniline

-

InChIKey: ZNWKGOUUWVRYLS-UHFFFAOYSA-N[3]

Commercial Availability and Procurement

While not a bulk commodity chemical, 3-Fluoro-5-iodo-N,N-dimethylaniline is available from several specialized chemical suppliers that focus on providing building blocks for research and development. When sourcing this reagent, it is imperative to consider not just the price, but also the supplier's reputation for quality, the completeness of their analytical data, and their ability to provide technical support.

Below is a comparative summary of known commercial suppliers. Researchers should always request lot-specific Certificates of Analysis (CoA) to verify purity and identity.

| Supplier | Product Code | Stated Purity | Availability | Notes |

| Kemcal | K315534 | Not specified | Inquire | Lists CAS, formula, and MW.[3] |

| Boroncore | BC014393 | Not specified | Inquire | Provides CAS number and internal product code.[4] |

Note: This list is based on publicly available catalog information and is not exhaustive. Availability and specifications are subject to change. Direct inquiry with the suppliers is recommended.

Quality Assessment and Validation: A Self-Validating System

For a scientist, the integrity of starting materials is paramount. Upon receiving a shipment of 3-Fluoro-5-iodo-N,N-dimethylaniline, a series of validation experiments should be performed to confirm its identity and purity, ensuring the reliability of subsequent reactions.

Recommended Analytical Validation Workflow

Caption: Workflow for in-house quality validation of 3-Fluoro-5-iodo-N,N-dimethylaniline.

Experimental Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure and assess for the presence of organic impurities.

-

Protocol:

-

Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire a ¹H NMR spectrum. The spectrum should be consistent with the structure, showing characteristic shifts for the aromatic protons and the N-methyl protons.

-

Acquire a ¹⁹F NMR spectrum. This will show a singlet (or a triplet if coupled to adjacent protons, depending on the resolution) confirming the presence and electronic environment of the fluorine atom.

-

(Optional) Acquire a ¹³C NMR and DEPT spectra to confirm the carbon skeleton.

-

B. High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS)

-

Purpose: To determine the purity of the compound and identify any potential impurities.

-

Protocol:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

-

Use a reverse-phase C18 column.

-

Develop a gradient elution method, typically using a mobile phase system of water (often with 0.1% formic acid) and acetonitrile (or methanol).[5][6]

-

Monitor the elution profile using a UV detector (e.g., at 254 nm) and an in-line mass spectrometer.

-

The purity can be calculated based on the area percentage of the main peak in the UV chromatogram. The mass spectrometer will confirm the molecular weight of the parent compound and can help in the tentative identification of any impurities.[7]

-

Strategic Applications in Synthesis and Drug Discovery

The true value of 3-Fluoro-5-iodo-N,N-dimethylaniline lies in its capacity as a trifunctional building block. The iodine atom is the most synthetically versatile position, serving as a prime site for palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of molecular complexity, a highly desirable strategy in drug discovery programs.

The differential reactivity of the C-I bond compared to C-Br or C-Cl bonds allows for selective and sequential couplings, making iodoanilines particularly valuable.

Key Synthetic Transformations

The carbon-iodine bond is an excellent substrate for a variety of powerful C-C and C-N bond-forming reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures. This is one ofthe most widely used reactions in pharmaceutical synthesis for creating complex scaffolds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which are themselves versatile functional groups for further transformation or as components of bioactive molecules.

-

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form diaryl amines or N-aryl heterocycles. This reaction is fundamental for accessing a wide range of nitrogen-containing drug candidates.

Exemplary Synthetic Workflow

The following diagram illustrates a logical workflow for utilizing 3-Fluoro-5-iodo-N,N-dimethylaniline as a scaffold in a hypothetical drug discovery campaign.

Caption: Synthetic utility of the title compound in generating diverse molecular scaffolds.

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for 3-Fluoro-5-iodo-N,N-dimethylaniline was not publicly available at the time of this writing. Therefore, it must be handled with the precautions appropriate for related, potentially hazardous compounds. Researchers must obtain the specific SDS from their supplier before handling.

Based on the SDS for structurally related compounds such as N,N-dimethylaniline and various haloanilines, the following precautions are strongly advised:[8][9][10]

-

Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled. May be a suspected carcinogen.[9]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.

-

-

Storage:

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated place.

-

Store locked up.

-

Conclusion

3-Fluoro-5-iodo-N,N-dimethylaniline is a high-value, strategic building block for researchers engaged in the synthesis of complex organic molecules. Its trifunctional nature provides a robust platform for generating diverse chemical libraries for drug discovery and materials science. While its commercial availability is limited to specialized suppliers, its synthetic potential is significant. By adhering to rigorous in-house quality validation and stringent safety protocols, researchers can confidently leverage the unique reactivity of this compound to accelerate their research and development programs.

References

-

Boroncore. 1369808-80-9 | 3-Fluoro-5-iodo-N,N-dimethylaniline. [Link]

-

Beilstein Journals. Synthesis of fluoro-functionalized diaryl-λ3-iodonium salts and their cytotoxicity against human lymphoma U937 cells. [Link]

-

Apollo Scientific. Fluorinated Building Blocks in Drug Design: Why They Matter. [Link]

-

PMC. Fluorinated building blocks in drug design: new pathways and targets. [Link]

-

DC Fine Chemicals. Safety Data Sheet - N,N-Dimethylaniline. [Link]

-

PENTA s.r.o. N,N-Dimethylaniline - SAFETY DATA SHEET. [Link]

-

Chem-Impex. 3,5-Difluoroaniline. [Link]

-

OUCI. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. [Link]

-

PrepChem.com. Synthesis of 3-chloro-5-iodo-aniline. [Link]

- Google Patents.

-

Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. [Link]

-

ResearchGate. The synthetic route of N, N-Dimethylaniline. [Link]

-

Organic Syntheses. SYNTHESIS OF 3-BUTYL-2-FLUORO-1-TOSYLINDOLE. [Link]

-

ResearchGate. Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. [Link]

-

European Patent Office. PROCESS FOR THE PREPARATION OF FLUORO COMPOUNDS FROM THE CORRESPONDING AMINES. [Link]

-

I.R.I.S. NMR, RP-HPLC-PDA-ESI-MS. [Link]

-

ResearchGate. Green analytical quality by design RP-HPLC technique with fluorimetric detection for simultaneous assay of cinnarizine and dompridone. [Link]

-

Global NEST Journal. Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of bi. [Link]

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kemcal.com [kemcal.com]

- 4. 1369808-80-9 | 3-Fluoro-5-iodo-N,N-dimethylaniline | Boroncore [boroncore.com]

- 5. researchgate.net [researchgate.net]

- 6. journal.gnest.org [journal.gnest.org]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. pentachemicals.eu [pentachemicals.eu]

Technical Guide: Structure-Activity Relationship (SAR) of Fluoro-Iodo Anilines

Executive Summary

The fluoro-iodo aniline scaffold represents a privileged structural motif in modern medicinal chemistry, offering a unique intersection of metabolic stability, electronic modulation, and specific non-covalent interactions. This guide dissects the structure-activity relationship (SAR) of this scaffold, moving beyond simple substitution effects to the causal mechanics of halogen bonding (σ-hole interactions) and pKa modulation . It serves as a blueprint for researchers utilizing this moiety in kinase inhibitors, radiopharmaceuticals, and fragment-based drug discovery (FBDD).

Physicochemical Foundation: The "Why" of SAR

To rationally design drugs using fluoro-iodo anilines, one must understand the distinct roles of the two halogen atoms. They are not merely hydrophobic space-fillers; they are functional tools.

Fluorine: The Metabolic Shield & Electronic Tuner

Fluorine is the most electronegative element (3.98 Pauling scale), exerting a profound inductive effect ($ -I $) on the aniline ring.

-

pKa Modulation: Unsubstituted aniline has a pKa of ~4.6. Introducing fluorine, particularly at the ortho or meta positions, lowers the pKa of the amino group, making it less basic. This reduces lysosomal trapping and improves passive permeability.

-

Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Placing fluorine at metabolically labile sites (typically para to the amine) blocks Cytochrome P450-mediated hydroxylation [1].

Iodine: The Sigma-Hole & Halogen Bonding

Iodine is large, polarizable, and less electronegative (2.66 Pauling scale). Its critical SAR contribution is the Halogen Bond (XB) .

-

The Sigma-Hole ($ \sigma $-hole): Unlike fluorine, iodine exhibits an anisotropic charge distribution. While the equatorial belt is electron-rich, the region along the C-I bond axis is electron-deficient (positive potential).

-

Interaction Geometry: This positive "cap" allows iodine to act as a Lewis acid, forming highly directional non-covalent bonds with Lewis bases (carbonyl oxygens, kinase hinge regions) in the protein target [2].

The SAR Matrix: Positional Isomerism

The relative positioning of Fluorine (F) and Iodine (I) dictates the biological profile. The table below summarizes the SAR implications of key isomers.

| Isomer Structure | Electronic Effect (Hammett) | Steric Profile | Metabolic Stability | Primary Utility |

| 4-Fluoro-2-iodoaniline | High: F at para strongly withdraws; I at ortho twists the amine. | High: Ortho-I forces torsion, limiting planarity. | Excellent: Para position blocked by F. | Scaffolds requiring twisted conformation; reducing planarity-induced toxicity. |

| 2-Fluoro-4-iodoaniline | Medium: Ortho-F lowers pKa via inductive effect. | Low: Para-I extends into deep pockets. | Good: Ortho-blockade; Para-I is a metabolic soft spot unless bound. | Kinase Inhibitors: I targets deep hydrophobic pockets; F modulates hinge binding pKa. |

| 3-Fluoro-4-iodoaniline | High: Synergistic electron withdrawal. | Low: Similar to 2-F isomer. | Moderate: C6 position remains vulnerable. | Fragment Screening: High ligand efficiency; I serves as a sensitive NMR/X-ray probe. |

Mechanistic Logic Pathway

The following diagram illustrates the decision-making logic when incorporating this scaffold into a lead compound.

Figure 1: Mechanistic flow from atomic substitution to biological property modulation.

Experimental Protocol: Regioselective Synthesis

To explore this SAR, one must synthesize these cores reliably. Direct iodination of fluoroanilines is often plagued by over-iodination. The following protocol utilizes N-Iodosuccinimide (NIS) with catalytic acid to ensure regioselectivity (mono-iodination) [3].

Protocol: Synthesis of 2-Fluoro-4-iodoaniline

Objective: Regioselective iodination of 2-fluoroaniline at the para position.

Reagents:

-

2-Fluoroaniline (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.05 eq)

-

Trifluoroacetic acid (TFA) (0.1 eq - Catalyst)

-

Acetonitrile (MeCN) or Dichloromethane (DCM) (Solvent, 0.5 M)

Workflow:

-

Preparation: In a flame-dried round-bottom flask, dissolve 2-fluoroaniline (10 mmol) in MeCN (20 mL).

-

Activation: Add TFA (1 mmol) to the stirring solution. Rationale: Acid catalysis activates the NIS, increasing electrophilicity.

-

Addition: Cool the solution to 0°C. Add NIS (10.5 mmol) portion-wise over 15 minutes to prevent exotherm-driven di-iodination.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

-

Checkpoint: Monitor via TLC (Hexane/EtOAc 8:2). The starting material (higher Rf) should disappear.

-

-

Quench: Pour mixture into saturated sodium thiosulfate ($ Na_2S_2O_3 $) solution. Rationale: Reduces unreacted iodine species (turning the solution from brown/red to clear).

-

Extraction: Extract with EtOAc (3x), wash with brine, dry over $ MgSO_4 $.

-

Purification: Silica gel column chromatography.

Synthetic Diversification Workflow

Once the Fluoro-Iodo core is synthesized, the Iodine serves as a "handle" for cross-coupling.

Figure 2: Synthetic workflow from raw material to diversified SAR library.

Case Study: Application in Kinase Inhibition[1][2]

A prime example of this SAR in action is the development of MEK inhibitors (e.g., related to TAK-733 or Trametinib analogs).

-

The Challenge: The ATP binding pocket is crowded.

-

The Solution: A 2-fluoro-4-iodoaniline moiety is often employed.[1]

-

The 2-F atom forms an intramolecular hydrogen bond or electrostatic repulsion that locks the aniline conformation relative to the rest of the molecule, reducing the entropic penalty upon binding.

-

The 4-I atom inserts into a hydrophobic "back pocket" (specifically interacting with the gatekeeper residue). The large iodine atom fills space more efficiently than a methyl or chloro group, and the halogen bond anchors it in a specific orientation [4].

-

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Metrangolo, P., Neukirch, H., Pilati, T., & Resnati, G. (2005). Halogen bonding in supramolecular chemistry. Accounts of Chemical Research, 38(5), 386-395. Link

-

Castanet, A. S., Colobert, F., & Broutin, P. E. (2002).[2] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[2] Tetrahedron Letters, 43(29), 5047-5048. Link

-

Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. Link

Sources

Methodological & Application

Sonogashira coupling conditions for electron-rich aryl iodides

Application Note & Protocol Guide

Topic: Optimized Sonogashira Coupling Conditions for Electron-Rich Aryl Iodides

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of Electron-Rich Substrates in Sonogashira Couplings

The Sonogashira cross-coupling reaction, a palladium- and copper-catalyzed process that forges a bond between a terminal alkyne and an sp²-hybridized carbon, stands as a cornerstone of modern organic synthesis.[1][2] Its power lies in its ability to construct complex molecular architectures, including natural products, pharmaceuticals, and advanced organic materials, under relatively mild conditions.[3][4] While the reaction is robust for a wide range of substrates, aryl iodides bearing electron-donating groups (e.g., -OMe, -NMe₂, -alkyl) present a distinct and often frustrating challenge.

These "electron-rich" substrates are notoriously less reactive in the standard Sonogashira protocol. The primary reason for this sluggishness is the increased electron density on the aromatic ring, which retards the rate-limiting oxidative addition step of the aryl iodide to the palladium(0) catalyst.[5][6] This can lead to incomplete conversion, the need for higher catalyst loadings, elevated temperatures, and an increased propensity for side reactions, most notably the oxidative homocoupling of the alkyne (Glaser coupling).[7][8]

This guide serves as an in-depth application note for researchers encountering these challenges. We will dissect the mechanistic hurdles and provide a scientifically grounded framework for rational optimization. By moving beyond a simple recitation of steps, we will explain the causality behind the selection of catalysts, ligands, bases, and solvents, empowering you to develop a self-validating and highly effective protocol for your specific electron-rich aryl iodide.

The Mechanistic Hurdle: The Catalytic Cycle and the Oxidative Addition Problem

To overcome the challenges posed by electron-rich aryl iodides, it is essential to understand the reaction mechanism. The process involves two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[9]

Figure 1: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

The critical bottleneck for electron-rich aryl iodides occurs at the Oxidative Addition step. The electron-donating groups on the aryl ring increase the electron density at the carbon-iodine bond, making the carbon atom less electrophilic and thus less susceptible to attack by the electron-rich Pd(0) catalyst. Our entire optimization strategy is therefore geared towards accelerating this specific step.

Strategic Optimization of Reaction Parameters

A successful coupling of an electron-rich aryl iodide hinges on the careful selection of four key components: the palladium catalyst/ligand system, the base, the optional copper co-catalyst, and the solvent/temperature profile.

The Palladium Catalyst and Ligand System: The Engine of the Reaction

While standard precatalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ can be effective, their performance with challenging substrates is often suboptimal.[4][7] The true key to success lies in the choice of ligand, which modulates the electronic and steric properties of the palladium center.

-

Causality: For electron-rich aryl iodides, the goal is to make the Pd(0) center more reactive. This is achieved by using ligands that are both electron-rich and sterically bulky .

-

Electron-rich ligands (e.g., those with alkyl phosphines like P(t-Bu)₃) increase the electron density on the palladium atom, which promotes the oxidative addition into the C-I bond.[7]

-

Bulky ligands facilitate the dissociation of ligands from the palladium center, creating a more coordinatively unsaturated and reactive species. They also promote the final reductive elimination step, accelerating catalyst turnover.[6][7]

-

-

Recommended Systems:

-

Buchwald-type biaryl phosphine ligands: Ligands such as XPhos and SPhos are exceptionally effective for this purpose. They are designed to be both bulky and electron-donating.

-

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can be even more effective than phosphines at promoting oxidative addition, making them excellent choices for difficult couplings.[7][10]

-

The Role of Copper: To Use or Not to Use?

The traditional Sonogashira reaction employs a copper(I) salt (typically CuI) as a co-catalyst.[9] The copper cycle's primary role is to form a copper(I) acetylide intermediate, which rapidly transmetalates with the palladium complex.[9][11]

-

Advantages of Copper: It allows the reaction to proceed under milder conditions (often room temperature) and with lower palladium catalyst loading.[1]

-

Disadvantages and the Case for Copper-Free: The main drawback is the promotion of the Glaser-Hay homocoupling of the terminal alkyne, which forms an undesired diacetylene byproduct.[8] This is particularly problematic in slow reactions, where the alkyne has more time to homocoucouple. Copper can also be difficult to remove from the final product, a significant concern in pharmaceutical synthesis.

For electron-rich aryl iodides, where the palladium cycle is inherently slow, the risk of homocoupling is elevated. Therefore, a copper-free Sonogashira protocol is often a superior strategy.[12][13] These reactions typically require a stronger base and/or more forcing conditions to facilitate the direct formation of the palladium acetylide.[7]

The Base: More Than a Proton Scavenger

The base plays multiple critical roles in the catalytic cycle.[14]

-

Neutralization: It neutralizes the hydroiodic acid (HI) formed during the reaction, preventing catalyst deactivation.[11]

-

Acetylide Formation: It deprotonates the terminal alkyne, which is a prerequisite for its entry into either the copper or palladium cycle.[9]

-

Amine Bases: Organic amines like triethylamine (NEt₃), diisopropylethylamine (DIPEA), or piperidine are commonly used, often serving as both the base and a co-solvent.[14] Their efficacy is a balance of basicity and steric bulk.

-

Inorganic Bases: For copper-free reactions, stronger inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or even tetrabutylammonium acetate (TBAA) can be highly effective.[13][15] They can often drive the reaction to completion where amine bases fail.

Solvent and Temperature: Fine-Tuning the Environment

-

Solvents: Polar aprotic solvents like DMF, THF, or acetonitrile are standard choices as they effectively dissolve the catalyst, reagents, and intermediates. In many cases, the amine base (e.g., NEt₃) can be used as the solvent.

-

Temperature: While many Sonogashira reactions with aryl iodides proceed at room temperature, the higher activation energy of oxidative addition for electron-rich substrates may necessitate gentle heating (e.g., 40-80 °C).[16] However, it is always best to start at room temperature and only apply heat if the reaction is not proceeding, as higher temperatures can increase side product formation. Some highly optimized systems can even couple electron-rich iodides at very low temperatures.[17]

Figure 2: Decision workflow for optimizing Sonogashira coupling of electron-rich aryl iodides.

Comparative Data: Successful Conditions

The following table summarizes experimentally validated conditions for the Sonogashira coupling of various electron-rich aryl iodides, providing a starting point for optimization.

| Aryl Iodide | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |

| 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | PPh₃ (10) | CuI (5) | Et₃N | [TBP][4EtOV] | 100 / 1 | 82 | [18] |

| 4-Iodotoluene | Phenylacetylene | Pd/Al₂O₃ (cat.) | - | Cu₂O (cat.) | - | THF-DMA | 75 / 72 | 60 | [19] |

| 4-Iodoanisole | 3-Ethyl-1-pentyn-3-ol | PdCl₂(PPh₃)₂ (5) | PPh₃ (10) | CuI (5) | Et₃N | [TBP][4EtOV] | 100 / 1 | 81 | [18] |

| Iodobenzene | Phenylacetylene | Pd/CuFe₂O₄ (3) | - | (in catalyst) | K₂CO₃ (4) | EtOH | 70 / 3 | 90 | [20] |

| 4-Iodotoluene | Phenylacetylene | Pd(OAc)₂ (1) | - | - | Bu₄NOAc (2) | DMF | RT / 12 | 95 | [13] |

| 4-Iodoanisole | Phenylacetylene | Pd(OAc)₂ (1) | - | - | Bu₄NOAc (2) | DMF | RT / 12 | 94 | [13] |

Validated Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts and organic solvents are hazardous. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Copper-Free Sonogashira Coupling of 4-Iodoanisole

This protocol is adapted from a ligand- and amine-free method, ideal for preventing homocoupling and simplifying purification.[13]

Materials:

-

4-Iodoanisole (1.0 mmol, 234 mg)

-

Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.01 mmol, 2.2 mg, 1 mol%)

-

Tetrabutylammonium Acetate (Bu₄NOAc) (2.0 mmol, 603 mg)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

-

Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2.2 mg) and Bu₄NOAc (603 mg).

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous DMF (5 mL) via syringe.

-

Add 4-iodoanisole (234 mg) to the flask.

-

Add phenylacetylene (132 µL) dropwise via syringe while stirring.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-16 hours.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-methoxy-4-(phenylethynyl)benzene.

Protocol 2: Classic Copper-Catalyzed Sonogashira Coupling

This protocol uses a traditional Pd/Cu system, which may be faster or proceed at a lower temperature but carries the risk of alkyne homocoupling.

Materials:

-

4-Iodotoluene (1.0 mmol, 218 mg)

-

Phenylacetylene (1.1 mmol, 112 mg, 121 µL)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg, 2 mol%)

-

Copper(I) Iodide [CuI] (0.04 mmol, 7.6 mg, 4 mol%)

-

Anhydrous Triethylamine (Et₃N) (5 mL)

-

Anhydrous Tetrahydrofuran (THF) (5 mL)

-

Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, add 4-iodotoluene (218 mg), PdCl₂(PPh₃)₂ (14 mg), and CuI (7.6 mg).

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous THF (5 mL) and anhydrous triethylamine (5 mL) via syringe.

-

Add phenylacetylene (121 µL) dropwise via syringe while stirring.

-

Stir the reaction mixture at room temperature. A color change and formation of a precipitate (triethylammonium iodide) are often observed.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-6 hours.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst and salts, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) (2 x 15 mL) to remove residual copper salts, followed by brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure 1-methyl-4-(phenylethynyl)benzene.

References

- Fiveable. Sonogashira Coupling Definition.

- Nakamura, K., Okubo, H., & Yamaguchi, M. (1999). Low Temperature Sonogashira Coupling Reaction. Synlett, 1999(05), 549-550.

- Vedantu.

- RSC Advances. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.

- Benchchem.

- Organic Chemistry Portal. Sonogashira Coupling.

- RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. (2021).

- Beilstein Journal of Organic Chemistry.

- Chemical Society Reviews. Recent advances in Sonogashira reactions. (2011).

- Wikipedia. Sonogashira coupling.

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

- Benchchem.

- Liang, Y., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(11), 13446-13456.

- Ali, H., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.

- Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(17), 5752-5755.

- K-Creative. Flow Chemistry: Sonogashira Coupling.

- Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.

- ResearchGate. Supporting Information Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.

- YouTube. Sonogashira coupling reaction | Organometallic name reaction. (2025).

- Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.

- Chutia, R., et al. (2025). International Journal of New Chemistry, 12(3), 329-339.

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. books.rsc.org [books.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 10. mdpi.com [mdpi.com]

- 11. fiveable.me [fiveable.me]

- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 13. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 18. researchgate.net [researchgate.net]

- 19. rsc.org [rsc.org]

- 20. ijnc.ir [ijnc.ir]

palladium-catalyzed cross-coupling of 3-fluoro-5-iodo-N,N-dimethylaniline

Application Note: High-Efficiency Palladium-Catalyzed Cross-Coupling of 3-Fluoro-5-iodo-N,N-dimethylaniline

Part 1: Executive Summary & Structural Logic

Subject: 3-Fluoro-5-iodo-N,N-dimethylaniline (CAS: 1369808-80-9) Primary Application: Synthesis of biaryl and heterobiaryl scaffolds for kinase inhibitors and CNS-active agents. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

The Chemical Narrative

This substrate is a "Goldilocks" intermediate for medicinal chemistry. It combines three critical features:

-

The Iodine Handle (C-5): A highly reactive site for oxidative addition, allowing for facile C-C bond formation under mild conditions.

-

The Fluorine Atom (C-3): Provides metabolic stability (blocking P450 oxidation sites) and modulates lipophilicity (

), essential for CNS penetration. -

The Dimethylamino Group (C-1): A solubility-enhancing handle that also serves as a hydrogen bond acceptor.

Mechanistic Insight (The "Meta" Advantage): Unlike 4-iodo-N,N-dimethylaniline, where the electron-donating amine deactivates the C-I bond via resonance (making oxidative addition sluggish), the meta-relationship in 3-fluoro-5-iodo-N,N-dimethylaniline prevents resonance electron donation to the carbon bearing the iodine. Instead, the inductive electron withdrawal (-I effect) from both the fluorine (ortho to iodine) and the nitrogen (meta to iodine) renders the C-I bond electron-deficient .

Part 2: Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Objective: Coupling with aryl/heteroaryl boronic acids to create biaryl cores.

Reagents & Materials:

-

Substrate: 3-Fluoro-5-iodo-N,N-dimethylaniline (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

-